N-(5-methyl-1,2-oxazol-3-yl)-N'-[(thiophen-3-yl)methyl]ethanediamide
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Overview
Description
N-(5-methyl-1,2-oxazol-3-yl)-N’-[(thiophen-3-yl)methyl]ethanediamide is a synthetic organic compound characterized by the presence of an oxazole ring and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-N’-[(thiophen-3-yl)methyl]ethanediamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 2-amino-2-methylpropanenitrile with ethyl chloroformate under basic conditions.
Attachment of the Thiophene Ring: The thiophene ring is introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with a suitable electrophile.
Coupling Reaction: The final step involves coupling the oxazole and thiophene moieties through an ethanediamide linkage, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed on the oxazole ring using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the heteroatoms in the rings.
Common Reagents and Conditions:
Oxidation: m-CPBA, hydrogen peroxide (H2O2).
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Halogenated reagents, strong bases like sodium hydride (NaH).
Major Products:
Oxidation Products: Sulfoxides or sulfones from the thiophene ring.
Reduction Products: Reduced oxazole derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can serve as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Drug Development: Due to its unique structure, the compound may exhibit biological activity, making it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Biochemical Probes: It can be used as a probe to study biochemical pathways and interactions.
Industry:
Materials Science: The compound may be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-N’-[(thiophen-3-yl)methyl]ethanediamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxazole and thiophene rings can participate in π-π stacking, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-(5-methyl-1,2-oxazol-3-yl)-N’-[(furan-3-yl)methyl]ethanediamide: Similar structure but with a furan ring instead of a thiophene ring.
N-(5-methyl-1,2-oxazol-3-yl)-N’-[(pyridin-3-yl)methyl]ethanediamide: Contains a pyridine ring, offering different electronic properties.
Uniqueness: N-(5-methyl-1,2-oxazol-3-yl)-N’-[(thiophen-3-yl)methyl]ethanediamide is unique due to the presence of both oxazole and thiophene rings, which confer distinct electronic and steric properties. These features can enhance its reactivity and binding interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
N'-(5-methyl-1,2-oxazol-3-yl)-N-(thiophen-3-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c1-7-4-9(14-17-7)13-11(16)10(15)12-5-8-2-3-18-6-8/h2-4,6H,5H2,1H3,(H,12,15)(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLYHZSBSJMFQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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